6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN7O3/c1-30-15-7-5-14(6-8-15)28-19-17(24-26-28)20(29)27(11-22-19)10-16-23-18(25-31-16)12-3-2-4-13(21)9-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXBFHGIIYWXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic molecule that integrates several pharmacologically relevant moieties. The biological activity of this compound is primarily attributed to its structural components: the 1,2,4-oxadiazole and triazole rings, which are known for their diverse biological activities including anticancer and antimicrobial properties.
Structural Overview
The compound features a bromophenyl group , a methoxyphenyl group , and a triazolo-pyrimidinone core , which contribute to its potential therapeutic effects. The presence of the oxadiazole ring enhances lipophilicity and bioavailability, facilitating cellular uptake and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown significant activity against various cancer cell lines. In vitro assays indicated that derivatives with similar structures exhibit IC50 values ranging from 10 µM to 20 µM against human liver carcinoma (HUH7) cells . The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Example A | HUH7 | 10 |
| Example B | MCF7 | 15 |
Antimicrobial Activity
The compound's antimicrobial properties are also noteworthy. Studies indicate that oxadiazole derivatives demonstrate potent activity against both gram-positive and gram-negative bacteria. For example, compounds similar to the one have shown effective inhibition against species like Bacillus cereus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL . The dual activity against bacterial infections and cancer makes this class of compounds particularly appealing for therapeutic development.
| Microorganism | MIC (µg/mL) |
|---|---|
| Bacillus cereus | <50 |
| Escherichia coli | <100 |
The biological activity of This compound is believed to involve:
- Enzyme Inhibition: Compounds in this class often inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: Interaction with specific receptors can lead to altered cellular signaling pathways that promote apoptosis.
- DNA Interaction: The structure may facilitate binding to DNA or RNA, disrupting essential processes for cell division.
Case Studies
In a recent investigation published in PubMed Central, derivatives of oxadiazoles were synthesized and evaluated for their anticancer properties. The study found that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapy agents like 5-Fluorouracil (5-FU) .
Another study focused on a series of oxadiazole derivatives demonstrated promising results against microbial strains with some compounds outperforming traditional antibiotics in terms of efficacy .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. The synthesis typically involves multi-step organic reactions that leverage the reactivity of functional groups present in the molecule .
Biology
In biological research, compounds similar to 6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one are investigated for their potential as bioactive molecules. They may exhibit:
- Antimicrobial properties : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi.
- Anticancer activity : Preliminary studies indicate that these compounds may induce apoptosis in cancer cells by modulating pathways involving caspases and p53 protein levels .
| Compound Type | Activity | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative | MCF-7 (breast cancer) | 0.48 |
| Oxadiazole Derivative | HCT-116 (colon cancer) | 0.19 |
| Doxorubicin | MCF-7 | 1.93 |
| Doxorubicin | HCT-116 | 2.84 |
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals for treating various diseases. For instance:
- It may act as an enzyme inhibitor or modulator of receptor functions.
- Its structural features suggest potential for developing drugs targeting specific pathways involved in diseases like cancer or infections .
Industry
In industrial applications, this compound could be utilized in developing new materials with specific properties. Its unique structural characteristics may impart desirable traits such as enhanced stability or reactivity to polymers or coatings. This application is particularly relevant in the fields of materials science and nanotechnology.
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of compounds related to This compound :
- Anticancer Studies : Research has indicated that oxadiazole derivatives exhibit significant anticancer properties against various cell lines. For example, compounds with similar structures have shown promising results against MCF-7 and HCT-116 cell lines with IC50 values indicating superior activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Several studies have evaluated the antimicrobial efficacy of oxadiazole derivatives against common pathogens. These studies often employ methods such as disc diffusion and minimum inhibitory concentration (MIC) assays to assess effectiveness .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3-bromophenyl group attached to the oxadiazole moiety undergoes nucleophilic substitution under specific conditions. For example:
-
Bromine replacement : The bromine atom at the 3-position of the phenyl ring can be substituted with nucleophiles like amines or alkoxides. A study on analogous triazolo-pyrimidine derivatives demonstrated that bromophenyl groups react with piperidine in DMF at 80°C to yield arylpiperidine derivatives .
-
Catalytic cross-coupling : The bromine serves as a leaving group in Suzuki-Miyaura reactions. Palladium-catalyzed coupling with aryl boronic acids produces biaryl derivatives, enhancing π-π stacking interactions in drug design .
Key Reaction Parameters :
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| SNAr (Amine) | Piperidine, DMF, 80°C | Arylpiperidine | 65–78 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 72–85 |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring is susceptible to ring-opening reactions under acidic or reductive conditions:
-
Acid hydrolysis : Treatment with HCl (6M) at reflux cleaves the oxadiazole ring, generating a nitrile and an amide intermediate .
-
Reductive opening : Hydrogenation over Raney nickel converts the oxadiazole into a diamide structure.
Mechanistic Insight :
The oxadiazole’s electron-deficient nature facilitates nucleophilic attack at the C5 position, leading to ring cleavage. This reactivity is exploited to modify the compound’s solubility or introduce new functional groups .
Triazole Ring Functionalization
The fused triazolo[4,5-d]pyrimidine core participates in:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylates the N1 position of the triazole ring .
-
Coordination chemistry : The triazole nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu), forming complexes with potential catalytic or therapeutic applications .
Example Reaction :
textTriazole + CH₃I → N1-Methylated triazole (yield: 60–75%) Conditions: K₂CO₃, DMF, 60°C[3]
Methoxyphenyl Group Modifications
The 4-methoxyphenyl substituent undergoes:
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenolic derivative .
-
Electrophilic substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position relative to the methoxy group .
Key Data :
| Modification | Reagents | Product | Yield (%) |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | Phenolic derivative | 82 |
| Nitration | HNO₃, H₂SO₄ | 4-Methoxy-3-nitrophenyl | 68 |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under Cu-catalyzed conditions, forming fused heterocycles. For instance:
Oxidation and Reduction
-
Oxidation : The oxadiazole’s methylene bridge (-CH₂-) is oxidized to a ketone using KMnO₄ in acidic media.
-
Reduction : NaBH₄ selectively reduces the pyrimidinone carbonyl to a hydroxyl group, altering hydrogen-bonding capacity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related triazolopyrimidinone derivatives, focusing on substituent effects and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position and Halogen Effects :
- The 3-bromophenyl group in the target compound (para-bromo in ) provides distinct electronic and steric profiles. Bromine at the meta position may reduce steric hindrance compared to para substitution, favoring binding in sterically sensitive targets .
- Replacement of bromine with fluorine (as in ) reduces molecular weight and polarizability but enhances metabolic stability and blood-brain barrier penetration.
Aromatic Ring Modifications: The 4-methoxyphenyl group in the target compound offers better solubility than the 3-methoxybenzyl group in , which increases lipophilicity due to the benzyl moiety.
Core Structure Conformation: The triazolopyrimidinone core in all compounds is nearly planar (maximum deviation: 0.021 Å), as observed in crystallographic studies . This planarity is critical for maintaining conjugation and electronic interactions with biological targets.
Bioisosteric Replacements :
- The 1,2,4-oxadiazole ring in the target compound and analogs serves as a bioisostere for ester or carbamate groups, enhancing resistance to enzymatic degradation compared to compounds like those in , which feature thioxo groups.
Research Implications
- Drug Design : The target compound’s balance of bromine (halogen bonding) and methoxy (solubility) groups makes it a promising lead for kinase inhibitors or antimicrobial agents.
- SAR Studies : Para-substituted bromophenyl analogs (e.g., ) may exhibit higher potency against bromodomain-containing proteins, while fluorine-substituted derivatives (e.g., ) could optimize CNS-targeted therapies.
- Synthetic Accessibility: The oxadiazole-triazolopyrimidinone scaffold is synthetically tractable, as evidenced by commercial availability of analogs .
Q & A
Q. What methods are recommended for confirming the structural identity of this compound?
The structure can be confirmed using a combination of 1H/13C NMR spectroscopy (to analyze chemical environments and connectivity) and single-crystal X-ray diffraction (to resolve molecular conformation and intermolecular interactions). High-performance liquid chromatography-mass spectrometry (HPLC-MS) is critical for verifying purity and individuality . For heterocyclic systems like oxadiazole and triazolopyrimidine, NMR signals in aromatic and heteroatom regions are particularly diagnostic.
Q. How can researchers optimize the multi-step synthesis of this compound?
Key steps include:
- Cyclocondensation of precursors (e.g., aminotriazoles with oxadiazole intermediates) under reflux conditions.
- Purification via flash chromatography or recrystallization to isolate intermediates.
- Salt formation (if applicable) in aqueous-alcohol media to improve solubility . Reaction conditions (solvent, temperature, catalyst) should be systematically varied, and intermediates characterized at each stage to troubleshoot low yields .
Q. What analytical techniques are suitable for assessing physicochemical properties like lipophilicity?
Use SwissADME or similar tools to predict logP (lipophilicity), solubility, and drug-likeness parameters. Experimentally, shake-flask methods can measure partition coefficients (e.g., octanol/water), while HPLC retention times correlate with lipophilicity .
Q. What safety protocols should be followed during synthesis?
While specific hazards for this compound are not documented, general precautions include:
- Handling in a fume hood with PPE (gloves, lab coat).
- Avoiding inhalation/contact with aromatic heterocycles and brominated intermediates.
- Referencing Safety Data Sheets (SDS) for structurally similar compounds to infer risks .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
Perform DFT/B3LYP/6-311G(d,p) calculations to map electrostatic potential (MEP) surfaces, identify nucleophilic/electrophilic sites, and analyze frontier molecular orbitals (HOMO-LUMO gaps). Compare computational results with X-ray crystallography to validate intramolecular interactions (e.g., hydrogen bonds) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs?
Q. How do intermolecular forces in the crystal lattice influence stability?
Analyze hydrogen-bonding networks (e.g., N–H⋯N, C–H⋯O) and π-π stacking via X-ray data. These interactions stabilize supramolecular chains and 2D networks, which can impact solubility and melting points .
Q. What advanced methods are used for pharmacokinetic profiling?
- In vitro assays : Microsomal stability tests (CYP450 metabolism), plasma protein binding.
- In silico tools : Predict absorption/distribution (e.g., Caco-2 permeability) using SwissADME.
- Compare results with reference drugs (e.g., celecoxib) for benchmarking .
Q. How should conflicting data (e.g., low yields or purity) be resolved?
Q. What approaches identify biological targets for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
